molecular formula C16H25NO2 B5119818 N-[(3,5-dimethoxyphenyl)methyl]-4-methylcyclohexan-1-amine

N-[(3,5-dimethoxyphenyl)methyl]-4-methylcyclohexan-1-amine

Cat. No.: B5119818
M. Wt: 263.37 g/mol
InChI Key: JVQSVRPYPHJCDS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-4-methylcyclohexan-1-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

N-[(3,5-dimethoxyphenyl)methyl]-4-methylcyclohexan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

N-[(3,5-dimethoxyphenyl)methyl]-4-methylcyclohexan-1-amine can be compared with other similar compounds, such as 3,4-dimethoxyphenethylamine and 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide . These compounds share structural similarities, such as the presence of methoxy-substituted phenyl rings, but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of a cyclohexane ring and a methoxy-substituted phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-4-methylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-12-4-6-14(7-5-12)17-11-13-8-15(18-2)10-16(9-13)19-3/h8-10,12,14,17H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQSVRPYPHJCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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